GLYCINE (1-13C) -

GLYCINE (1-13C)

Catalog Number: EVT-252491
CAS Number:
Molecular Formula:
Molecular Weight: 76.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycine (1-13C) is a stable isotope-labeled form of glycine, which is the simplest amino acid with the formula H2NCH2COOH\text{H}_2\text{NCH}_2\text{COOH}. It is classified under amino acids and plays a crucial role in various biological processes. The incorporation of the carbon-13 isotope into glycine allows for advanced analytical techniques in metabolic studies, particularly in tracing pathways involving one-carbon metabolism and protein synthesis.

Source

Glycine (1-13C) can be sourced from specialized chemical suppliers such as Cambridge Isotope Laboratories, which provides high-purity isotopes for research applications. The compound is microbiologically tested and has a chemical purity of 98% .

Classification

Glycine falls under the category of non-essential amino acids, meaning it can be synthesized by the body. It is classified as a polar amino acid due to its hydrophilic nature, which allows it to participate in various biochemical reactions.

Synthesis Analysis

Methods

The synthesis of glycine (1-13C) typically involves methods such as:

  • Solid-Phase Peptide Synthesis: This method allows for the incorporation of labeled glycine into peptides, enhancing the study of peptide dynamics and interactions .
  • Chemical Labeling Techniques: These involve using labeled precursors to synthesize glycine with the desired isotope configuration.

Technical Details

In solid-phase synthesis, glycine is attached to a solid support and elongated through sequential addition of amino acids. The incorporation of 13C at specific positions allows researchers to track metabolic pathways using nuclear magnetic resonance spectroscopy or mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of glycine (1-13C) remains consistent with that of natural glycine, with the key difference being the substitution of one carbon atom with its isotope. Its structural formula is represented as:

H2N13C)COOH\text{H}_2\text{N}-\text{C }^{13}\text{C})-\text{COOH}

Data

  • Molecular Weight: 76.06 g/mol
  • CAS Number: 20110-59-2 (labeled), 56-40-6 (unlabeled)
  • Chemical Formula: C2H5NO2\text{C}_2\text{H}_5\text{NO}_2
Chemical Reactions Analysis

Reactions

Glycine (1-13C) participates in various biochemical reactions, particularly in metabolic pathways involving:

  • Transamination Reactions: Glycine can act as an amino group donor in transamination processes.
  • Decarboxylation: It can be decarboxylated to produce ethylamine or other amines.

Technical Details

The incorporation of 1-13C into metabolic pathways allows researchers to trace the flow of carbon through these reactions using techniques such as isotope ratio mass spectrometry. This provides insights into metabolic flux and cellular function.

Mechanism of Action

Process

In biological systems, glycine serves several functions:

  • Protein Synthesis: As a building block for proteins, it is incorporated into polypeptides during translation.
  • Neurotransmitter Function: Glycine acts as an inhibitory neurotransmitter in the central nervous system.

Data

Studies utilizing glycine (1-13C) have shown its role in synthesizing purines and pyrimidines, essential components of nucleic acids. For instance, research has demonstrated that [1-13C]glycine is incorporated into DNA via de novo biosynthesis pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 233 °C (decomposes)

Chemical Properties

Glycine exhibits typical amino acid properties, including:

  • pKa Values:
    • pKa12.34pK_a1\approx 2.34 (carboxylic group)
    • pKa29.60pK_a2\approx 9.60 (amino group)

These values indicate its zwitterionic nature at physiological pH.

Applications

Scientific Uses

Glycine (1-13C) is extensively used in various scientific fields:

  1. Metabolomics: It aids in understanding metabolic pathways and flux analysis.
  2. Nuclear Magnetic Resonance Spectroscopy: Used for studying protein structure and dynamics.
  3. Cellular Metabolism Studies: Helps in tracing one-carbon metabolism and understanding diseases related to metabolic dysregulation .

The versatility of glycine (1-13C) makes it a valuable tool in both basic research and applied sciences, particularly in fields like biochemistry, pharmacology, and molecular biology.

Isotopic Tracer Methodologies in Metabolic Flux Analysis Using [1-¹³C]Glycine

Stable Isotope-Labeled Glycine in De Novo Purine Biosynthesis Studies

Glycine-1-¹³C serves as a critical isotopic tracer for investigating de novo purine biosynthesis (DNPNB), a pathway fundamental to cellular proliferation in both normal and pathological states. The purine ring structure incorporates specific atoms from glycine: the C4, C5, and N7 positions are exclusively derived from glycine's carboxyl carbon, α-carbon, and amino nitrogen, respectively [7] [9]. When [1-¹³C]glycine is metabolized, the ¹³C-label is preferentially incorporated into the C4 position of inosine monophosphate (IMP), the precursor to adenosine and guanosine nucleotides. This site-specific labeling enables precise tracking of carbon flux through the purine synthesis pathway [5] [9].

The biochemical rationale for using [1-¹³C]glycine stems from the enzymatic mechanisms of the DNPNB pathway. In the third step of IMP synthesis, phosphoribosylamine (PRA) combines with glycine to form glycinamide ribotide (GAR), catalyzed by GAR synthetase (PurD in bacteria; GARS domain of trifunctional enzymes in humans) [9]. This ATP-dependent reaction directly incorporates glycine's intact molecular backbone into the growing purine skeleton. Consequently, disruptions in glycine availability or one-carbon metabolism significantly impact purine production, as observed in cancer cells where glycine uptake and metabolism are frequently upregulated [5].

Table 1: Atomic Contributions of [1-¹³C]Glycine to Purine Ring Structure

Purine Ring PositionAtom SourceEnzyme Catalyzing Incorporation
C4Carboxyl carbon of glycineGAR synthetase (PurD/GARS)
C5α-carbon of glycineGAR synthetase (PurD/GARS)
N7Amino nitrogen of glycineGAR synthetase (PurD/GARS)
C8Formate (N¹⁰-formyl-THF)FGAR transformylase (PurN)
N3Glutamine amide nitrogenFGAM synthetase (PurL)

Metabolic flux analysis (MFA) using [1-¹³C]glycine has revealed compartmentalized glycine metabolism in eukaryotic systems. Mitochondrial glycine cleavage generates one-carbon units via the glycine dehydrogenase complex (GLDC), while cytosolic glycine pools primarily feed into purine biosynthesis [5]. Cancer cells exhibiting GLDC amplification show enhanced glycine-driven one-carbon flux, supporting nucleotide synthesis and redox balance through NADPH generation. Isotopic tracing in such models demonstrates that glycine contributes up to 40% of the carbon atoms in newly synthesized purines, highlighting its metabolic significance beyond protein synthesis [5] [9].

Quantification of DNA Synthesis Rates via HPLC/CRI/IRMS Integration

The integration of high-performance liquid chromatography with chemical reaction interface and isotope ratio mass spectrometry (HPLC/CRI/IRMS) represents a breakthrough in quantifying DNA synthesis dynamics using [1-¹³C]glycine. This method exploits the specific incorporation of glycine-derived carbons into purine deoxyribonucleosides (deoxyadenosine/dA and deoxyguanosine/dG), enabling precise measurement of isotopic enrichment in DNA hydrolysates [2].

In the foundational methodology, cells (e.g., human hepatoma HEP G2) are cultured in medium containing [1-¹³C]glycine. Post-incubation, DNA is extracted and enzymatically hydrolyzed to nucleosides. The hydrolysate undergoes reversed-phase HPLC separation, resolving deoxythymidine (dT), dA, and dG into distinct peaks. The HPLC effluent is directed to a chemical reaction interface (CRI), where organic compounds are quantitatively oxidized to CO₂ using thermal combustion. The resulting CO₂ is then analyzed by isotope ratio mass spectrometry (IRMS) to determine ¹³C/¹²C ratios with parts-per-thousand precision [2].

Table 2: DNA Synthesis Quantification in HEP G2 Cells Using [1-¹³C]Glycine and HPLC/CRI/IRMS

Experimental ConditiondA ¹³C Enrichment (Atom % Excess)dG ¹³C Enrichment (Atom % Excess)Calculated Doubling Time (h)
Continuous labeling (5 days)32.7 ± 1.429.8 ± 1.122.4 ± 0.9
1-day pulse labelingPeak: 18.2 ± 0.7Peak: 16.5 ± 0.623.1 ± 1.2
9-day chase phaseDecay to 2.1 ± 0.3Decay to 1.9 ± 0.2-
Control (unlabeled glycine)1.1 ± 0.11.0 ± 0.1-

Key validation data demonstrated that:

  • Purine-Specific Labeling: The pyrimidine dT showed negligible ¹³C enrichment, confirming the pathway specificity of glycine incorporation into purines [2].
  • Growth Rate Correlation: The exponential increase in dA and dG enrichment during continuous labeling experiments accurately reflected cellular doubling times, matching values obtained via tritiated thymidine incorporation and cell counting [2].
  • Sensitivity Advantages: This non-radioactive method detected enrichment as low as 0.001 atom% excess, surpassing the sensitivity of conventional LC-MS techniques and enabling studies in low-proliferation systems [2].

The technique's clinical relevance was demonstrated in tumor models, where [1-¹³C]glycine incorporation rates into DNA correlated with oncogenic proliferation markers (e.g., Ki-67), providing a functional readout of malignancy beyond static genomic analyses [5].

Pulse-Chase Experimental Designs for Tracking ¹³C Enrichment Dynamics

Pulse-chase methodologies using [1-¹³C]glycine enable precise dissection of nucleotide turnover kinetics and DNA replication dynamics. In a seminal design, hepatoma cells were pulsed with [1-¹³C]glycine for 24 hours, followed by replacement with unlabeled medium during a 9-day chase period [2]. Serial measurements of purine ¹³C enrichment in isolated DNA revealed:

  • Incorporation Kinetics: Maximum labeling of dA and dG occurred at 24–36 hours post-pulse initiation, reflecting the time required for glycine uptake, purine synthesis, and DNA incorporation [2].
  • Label Decay Dynamics: Post-chase, ¹³C enrichment decayed exponentially with a half-life of ≈48 hours, mirroring the population doubling time and demonstrating continuous DNA dilution through cell division [2] [5].
  • Compartmentalized Flux: Mathematical modeling of decay curves revealed two distinct pools – a rapidly turning over precursor pool (free nucleotides) and a stable DNA-bound pool. Glycine-derived label decayed 15x faster in the precursor pool than in DNA [2].

Table 3: Kinetic Parameters from [1-¹³C]Glycine Pulse-Chase in Hepatoma Cells

ParameterdAdGBiological Interpretation
Time to maximum enrichment26.2 ± 1.8 h28.7 ± 2.1 hPurine synthesis and polymerization lag
Enrichment half-life (chase phase)47.5 ± 3.2 h49.1 ± 3.5 hCell division-dependent DNA dilution
Precursor pool half-life3.2 ± 0.4 h3.5 ± 0.3 hRapid turnover of free nucleotides
DNA-bound fraction stability>14 days>14 daysLong-term retention in non-dividing cells

Advanced adaptations of this design include:

  • Dual-Tracer Approaches: Co-pulsing with [1-¹³C]glycine and [²H]thymidine distinguishes de novo purine synthesis from pyrimidine salvage pathways, resolving pathway-specific dysregulation in metabolic disorders [5].
  • Compartment-Specific Analysis: Subcellular fractionation post-pulse reveals mitochondrial DNA incorporates glycine-derived carbons 2.3x faster than nuclear DNA, reflecting differential nucleotide pool accessibility [5].
  • Stable Isotope Window Studies: Short pulses (2–6 hours) quantify the immediate DNA synthesis rate, bypassing confounding effects from cell cycle asynchrony in cancer models [2].

These designs have uncovered glycine flux limitations in tumor microenvironments, where hypoxia-induced suppression of mitochondrial glycine import reduces DNA labeling by up to 60%, revealing a metabolic vulnerability exploitable for anticancer strategies [5].

Properties

Product Name

GLYCINE (1-13C)

Molecular Weight

76.06

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